3-(Pyrrolidino)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

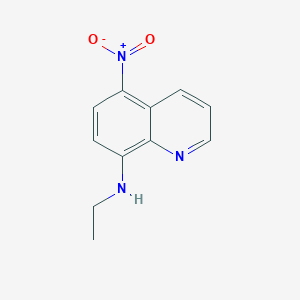

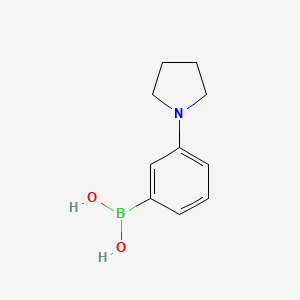

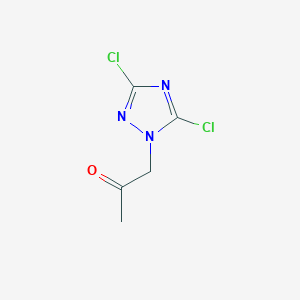

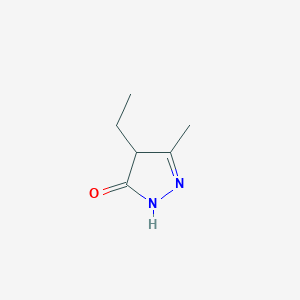

3-(Pyrrolidino)phenylboronic acid is a derivative of phenylboronic acid that belongs to the class of organoboronic acids . The boronic acid group has a versatile reactivity profile and is widely used in various organic reactions .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(Pyrrolidino)phenylboronic acid, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular weight of 3-(Pyrrolidino)phenylboronic acid is 191.04 . It has a planar structure with a minor bend around the C-B bond .

Chemical Reactions Analysis

The pyrrolidine ring in 3-(Pyrrolidino)phenylboronic acid is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Physical And Chemical Properties Analysis

3-(Pyrrolidino)phenylboronic acid is a solid substance . It has a molecular weight of 191.035 g/mol . The boiling point is 403.2 °C (760 mm Hg) .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Drug Discovery

- Application Summary : Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is widely used due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Therapeutic Applications

- Application Summary : Boronic acid derivatives have been used for analytical and therapeutic applications . This unique chemistry has provided many useful molecular bases for these applications .

- Methods of Application : The mini-review highlights some new aspects of related research efforts with a special focus on the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Scientific Field: Pharmacology

- Application Summary : Pyrrolidine derivatives have been used in the development of clinically active drugs . The oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .

- Methods of Application : SAR studies revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation, and N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Traditional Chinese Medicine

- Application Summary : Many active ingredients of traditional Chinese medicine with important pharmacological effects always have glycol or diphenol structure, which lays a foundation for the combination with phenylboronic acid (PBA) derivatives to form cyclic boronic esters compounds .

- Methods of Application : The interactions between five PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .

- Results or Outcomes : PE b PB and PE r PB could enhance cellular uptake of baicalin in A549 cells .

-

Scientific Field: Bioavailability Improvement

- Application Summary : The interaction between phenylboronic acid (PBA) derivatives and active ingredients with diphenol structure of traditional Chinese medicine can improve the bioavailability and water solubility, extend the circulation time, and widen the application of the active ingredients of traditional Chinese medicine in the prevention and therapy of diseases .

- Methods of Application : The interactions between five PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method . The fluorescent intensity of PBA derivative-ARS-active ingredient mixture was decreasing with the increasing concentrations of active ingredients .

- Results or Outcomes : PE b PB and PE r PB could enhance cellular uptake of baicalin in A549 cells .

-

Scientific Field: Chemical Synthesis

- Application Summary : Pyrrolidine is a versatile scaffold used by chemists to obtain compounds for various applications . The pyrrolidine ring is widely used due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

When handling 3-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADUVPSZJLNMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923342 |

Source

|

| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidino)phenylboronic acid | |

CAS RN |

120347-75-3 |

Source

|

| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)